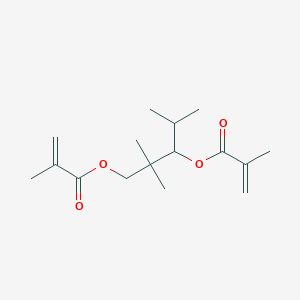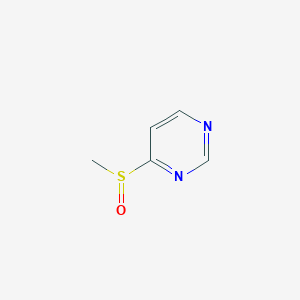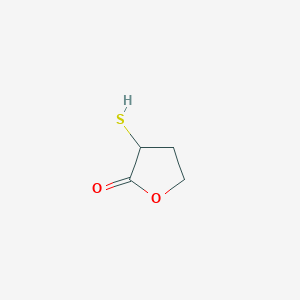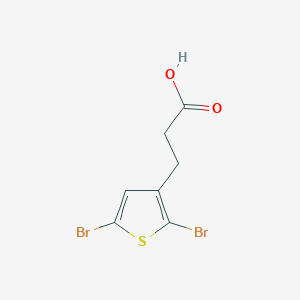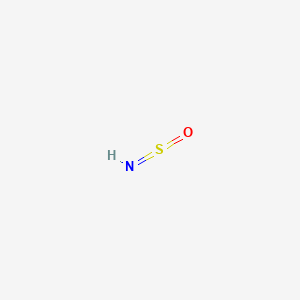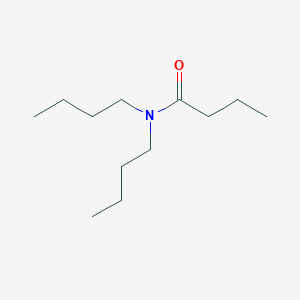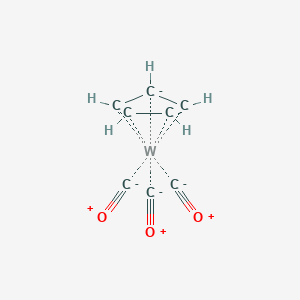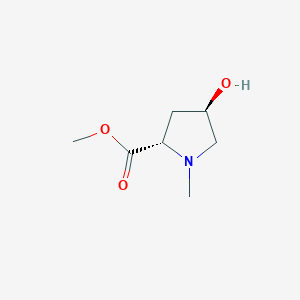
(R)-1-甲基-4-羟基-L-脯氨酸甲酯
描述
Synthesis Analysis
The synthesis of related compounds such as (R)- and (S)-α-(hydroxymethyl)pyroglutamic acid esters from L-proline demonstrates the chemical transformations that can be applied to hydroxy-L-proline derivatives to achieve complex structures (Shinada, Yoshida, & Ohfune, 2009). The preparation of various L-proline and hydroxy-L-proline derivatives has been detailed, showing a broad range of enantioselectivity and chemical functionality that can be achieved through classical synthetic methods (González, Abad, Santano, & Minguillón, 2004).
Molecular Structure Analysis
The molecular structure of similar compounds, like the protected derivative of trans-4-hydroxy-L-proline, reveals a twisted conformation of the pyrrolidine ring, highlighting the complex stereochemistry of these molecules (Clegg, Deboves, & Elsegood, 2003). This intricate structure is fundamental to understanding the chemical reactivity and properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester.
Chemical Reactions and Properties
Chemical transformations of hydroxy-L-proline derivatives showcase the reactivity of these compounds. For example, the conversion of 4-hydroxy-L-proline to its N-nitroso-derivative indicates the susceptibility of these molecules to undergo oxidative nitrosation, providing insights into the chemical properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester (Fonari, Chumakov, Duca, Ganin, Yavolovskii, Lis, & Simonov, 2006).
Physical Properties Analysis
The synthesis and characterization of polymers derived from hydroxyproline, such as poly(trans-4-hydroxy-l-proline ester), highlight the biodegradable and polycationic nature of these materials. This provides valuable information on the physical properties of related compounds, offering insights into their stability, degradation, and interaction with biological molecules (Lee, Yang, & Huang, 1999).
科学研究应用
1. Promotion of Low-Temperature Methanol Dehydration
- Summary of Application: Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .
- Methods of Application: Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR), and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME .
- Results or Outcomes: The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C). This is consistent with the promoted reaction being a bimolecular reaction between methanol and ester species adsorbed at the catalyst active sites .
2. Sugar-Based Emulsifiers
- Summary of Application: Sugar-based emulsifiers, which are mainly bio-surfactants, have various types of applications in daily life activities .
- Methods of Application: Different routes of production of mono and polysaccharide-based emulsifiers and their industrial advantages are exclusively highlighted .
- Results or Outcomes: Many of the synthetic procedures are associated with the use of natural ingredients to prepare emulsions concerning “eco-friendly” selective materials .
安全和危害
Like all chemicals, esters should be handled with care. They can be harmful if swallowed, inhaled, or if they come into contact with the skin . They may also cause eye irritation or damage . It’s important to use appropriate protective equipment when handling esters and to use them in a well-ventilated area .
未来方向
属性
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHENGSJXRMSW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

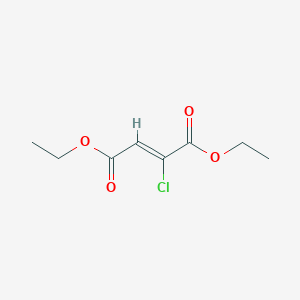
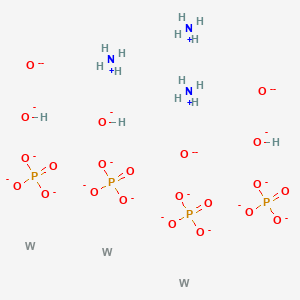
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

